molecular formula C22H28N2O2 B14261931 Hexanediamide, N,N'-bis(4-ethylphenyl)- CAS No. 154396-75-5

Hexanediamide, N,N'-bis(4-ethylphenyl)-

Cat. No.: B14261931
CAS No.: 154396-75-5
M. Wt: 352.5 g/mol
InChI Key: BVOGFKUDZUVMQB-UHFFFAOYSA-N
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Description

Hexanediamide, N,N’-bis(4-ethylphenyl)- is an organic compound with the molecular formula C22H28N2O2 It is a derivative of hexanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by 4-ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanediamide, N,N’-bis(4-ethylphenyl)- typically involves the reaction of hexanediamide with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of Hexanediamide, N,N’-bis(4-ethylphenyl)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexanediamide, N,N’-bis(4-ethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Hexanediamide, N,N’-bis(4-ethylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-bis(4-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hexanediamide, N,N’-bis(4-ethylphenyl)- can be compared with other similar compounds such as:

  • N,N’-bis(4-methylphenyl)hexanediamide
  • N,N’-bis(4-ethoxyphenyl)hexanediamide
  • N,N’-bis(2,4-dimethylphenyl)hexanediamide

These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms. The differences in substituents can lead to variations in their chemical properties and applications, highlighting the uniqueness of Hexanediamide, N,N’-bis(4-ethylphenyl)-.

Properties

CAS No.

154396-75-5

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-bis(4-ethylphenyl)hexanediamide

InChI

InChI=1S/C22H28N2O2/c1-3-17-9-13-19(14-10-17)23-21(25)7-5-6-8-22(26)24-20-15-11-18(4-2)12-16-20/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

BVOGFKUDZUVMQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)CC

Origin of Product

United States

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